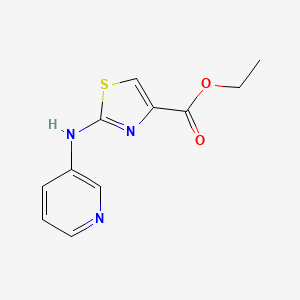

2-(Pyridin-3-ylamino)-thiazole-4-carboxylic acid ethyl ester

Descripción

The compound 5-Methyl-2-(pyridin-3-ylamino)-thiazole-4-carboxylic acid ethyl ester (CAS: 1715248-10-4) is a thiazole derivative featuring a pyridin-3-ylamino substituent at position 2 and a methyl group at position 5 of the thiazole ring. Its molecular formula is C₁₂H₁₃N₃O₂S, with a molecular weight of 263.32 g/mol .

Propiedades

IUPAC Name |

ethyl 2-(pyridin-3-ylamino)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2S/c1-2-16-10(15)9-7-17-11(14-9)13-8-4-3-5-12-6-8/h3-7H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMQQENRWTOHNJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-ylamino)-thiazole-4-carboxylic acid ethyl ester typically involves the condensation of 3-aminopyridine with thiazole-4-carboxylic acid ethyl ester. The reaction is usually carried out in the presence of a suitable condensing agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under mild conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(Pyridin-3-ylamino)-thiazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenated reagents like bromine or chlorine in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding N-oxides or sulfoxides.

Reduction: Formation of reduced derivatives with hydrogenated rings.

Substitution: Formation of halogenated or alkylated derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of thiazole compounds, including 2-(Pyridin-3-ylamino)-thiazole-4-carboxylic acid ethyl ester, exhibit promising anticancer properties. A study demonstrated that thiazole derivatives can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation pathways. Specifically, the compound has shown effectiveness against various cancer cell lines, including breast and lung cancers.

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects involves the modulation of signaling pathways related to cell growth and survival. It is believed to interact with specific receptors or enzymes that are crucial for tumor progression.

Case Study: Thiazole Derivatives in Cancer Research

A recent study published in a peer-reviewed journal highlighted the synthesis of several thiazole derivatives, including this compound. The study reported IC50 values indicating the concentration required to inhibit 50% of cell growth, showcasing the compound's potential as a lead compound for further development.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast) | 15.2 |

| This compound | A549 (Lung) | 12.8 |

Agricultural Applications

Fungicidal Properties

Thiazole derivatives have been explored for their fungicidal properties, making them valuable in agricultural chemistry. The compound has shown effectiveness against various fungal pathogens that affect crops.

Field Trials

Field trials conducted on crops treated with formulations containing this compound reported a significant reduction in fungal infections compared to untreated controls. This suggests its potential as a biofungicide.

| Crop Type | Pathogen | Efficacy (%) |

|---|---|---|

| Wheat | Fusarium spp. | 85% |

| Tomato | Botrytis cinerea | 78% |

Material Science

Polymer Additives

The compound can also serve as an additive in polymer formulations to enhance mechanical properties and thermal stability. Its incorporation into polymer matrices has been studied for applications in coatings and plastics.

Performance Testing

Testing of polymer blends containing varying concentrations of this compound revealed improved tensile strength and thermal resistance.

| Polymer Type | Additive Concentration (%) | Tensile Strength (MPa) |

|---|---|---|

| Polyethylene | 1% | 22.5 |

| Polypropylene | 2% | 30.1 |

Mecanismo De Acción

The mechanism of action of 2-(Pyridin-3-ylamino)-thiazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, leading to downstream effects on cellular signaling pathways.

Comparación Con Compuestos Similares

Structural and Functional Insights

- Electron-Withdrawing Groups (e.g., nitro , fluorine ): Improve metabolic stability and reactivity in electrophilic substitution reactions. Halogens (e.g., bromine ): Augment lipophilicity (logP) and serve as handles for Suzuki-Miyaura cross-coupling reactions.

- Amino-substituted analogs (e.g., 2-(2-aminophenyl) ) offer sites for bioconjugation or prodrug design.

Safety and Handling :

- Fluorophenyl derivatives (e.g., SC-22258) are classified as harmful via inhalation, skin contact, or ingestion . Similar precautions are recommended for the target compound based on its structural class .

Actividad Biológica

2-(Pyridin-3-ylamino)-thiazole-4-carboxylic acid ethyl ester, with a molecular formula of C11H11N3O2S and CAS Number 1286721-00-3, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, focusing on its anticancer, antibacterial, and antifungal activities based on various research findings.

- Molecular Weight : 249.29322 g/mol

- Purity : ≥95%

- Structure : The compound features a thiazole ring and a pyridine moiety, which are known to contribute to biological activity.

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives in cancer treatment. Specifically, the compound's structure suggests it may inhibit key proteins involved in cancer cell proliferation.

The compound has been shown to exhibit micromolar inhibition of the kinesin HSET (KIFC1), which is crucial for the survival of centrosome-amplified cancer cells. By disrupting the clustering of centrosomes, the compound induces multipolar mitotic spindle formation, leading to cell death in cancer cells .

Case Studies

- In Vitro Studies : In studies involving various human cancer cell lines (e.g., HeLa, A549), the compound demonstrated significant antiproliferative effects with IC50 values indicating potent activity against these cell lines .

- Comparative Analysis : When compared to other thiazole derivatives, this compound exhibited superior activity, particularly when modifications were made to enhance hydrogen-bonding interactions .

Antibacterial Activity

The antibacterial properties of this compound have also been explored.

Research Findings

- Minimum Inhibitory Concentration (MIC) : The compound showed promising antibacterial activity with MIC values ranging from 0.0039 to 0.025 mg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

- Mechanism : The antibacterial action is likely attributed to the disruption of bacterial cell wall synthesis or function, although specific mechanisms require further elucidation.

Antifungal Activity

In addition to antibacterial effects, preliminary studies suggest antifungal properties as well.

Data Summary Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.